N-(2,2-difluoroethyl)piperidine-4-carboxamide

Description

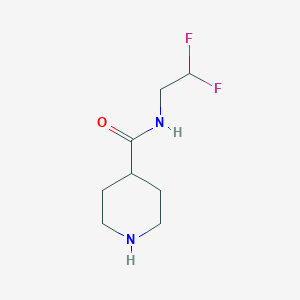

N-(2,2-difluoroethyl)piperidine-4-carboxamide is a small organic molecule featuring a piperidine ring substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with a 2,2-difluoroethyl substituent.

Properties

IUPAC Name |

N-(2,2-difluoroethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2O/c9-7(10)5-12-8(13)6-1-3-11-4-2-6/h6-7,11H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDRBRYBSMMLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,2-difluoroethyl)piperidine-4-carboxamide has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Structural Features:

- Piperidine core : A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capabilities.

- 2,2-Difluoroethyl substituent : Introduces electronegative fluorine atoms, which may improve metabolic stability and influence solubility.

The molecular formula is deduced as C₈H₁₃F₂N₂O (molecular weight: 191.19 g/mol).

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Substituent Effects on Lipophilicity :

- The 2,2-difluoroethyl group in the target compound balances moderate lipophilicity with polarity due to fluorine’s electronegativity. This contrasts with the 2-chlorobenzyl group (), which is more lipophilic and may enhance membrane permeability .

- The 3-methylbutyl substituent () introduces significant hydrophobicity, favoring blood-brain barrier penetration .

Electronic and Steric Influences: Fluorine atoms in the target compound may reduce metabolic oxidation compared to alkyl or aryl substituents, as C-F bonds are resistant to cytochrome P450 enzymes.

Biological Activity Implications :

- Compounds with halogenated aromatic groups (e.g., ) are common in drug design for enhanced target engagement via halogen bonds .

- The triazolopyridazine moiety in suggests kinase or receptor antagonism, a feature absent in the target compound .

Solubility and Pharmacokinetics :

- The target compound’s difluoroethyl group likely improves aqueous solubility compared to purely hydrophobic analogs (e.g., 3-methylbutyl derivative) but may reduce it relative to polar heterocyclic derivatives (e.g., ) .

Biological Activity

N-(2,2-difluoroethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,2-difluoroethyl group and a carboxamide functional group. This structural configuration enhances its binding affinity to biological targets through strong hydrogen bonds and electrostatic interactions, making it a candidate for enzyme inhibition and receptor modulation.

This compound exhibits its biological effects primarily through:

- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in neurotransmitter synthesis or degradation.

- Biochemical Pathways : By altering enzyme activity, it can influence cellular signaling pathways, potentially leading to therapeutic effects in various conditions such as central nervous system disorders and cancer .

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperidine-4-carboxylic acid with 2,2-difluoroethylamine. Commonly used coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The final product is often isolated as a hydrochloride salt to enhance stability and solubility.

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound:

- Enzyme Inhibition : Research indicates that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For example, its interaction with enzymes like acetylcholinesterase has been documented, suggesting potential applications in treating neurodegenerative diseases .

- Receptor Binding : The compound's structural similarity to known biologically active molecules allows it to bind selectively to certain receptors, potentially modulating their function. This property is crucial for developing new pharmacological agents targeting receptor-mediated pathways.

- Therapeutic Potential : Studies have highlighted its potential use as a therapeutic agent in various medical fields, including oncology and neurology. Its ability to interact with multiple biological targets makes it a versatile candidate for drug development .

Table 1: Summary of Biological Activities

Case Study Example

In a recent study published in the Journal of Clinical Medicine, researchers employed computer-aided drug design techniques to predict the biological activity spectrum of this compound derivatives. The study utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to identify potential targets across various therapeutic areas, including cancer treatment and antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.